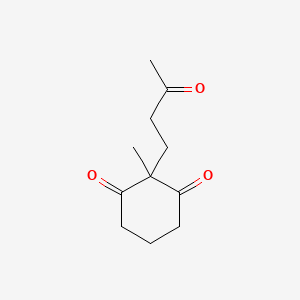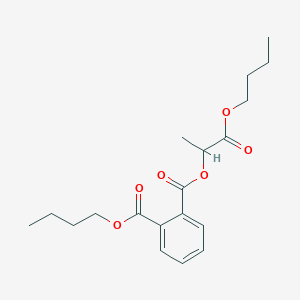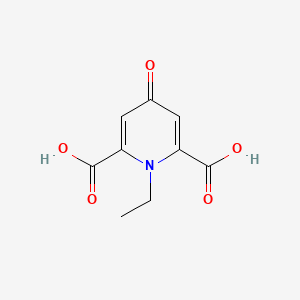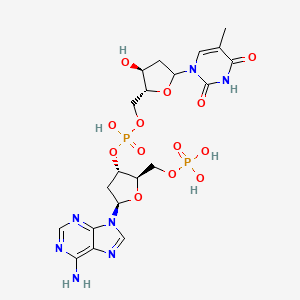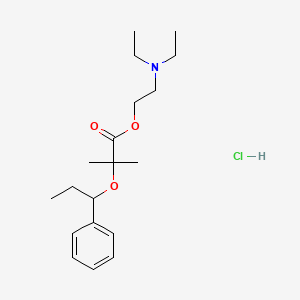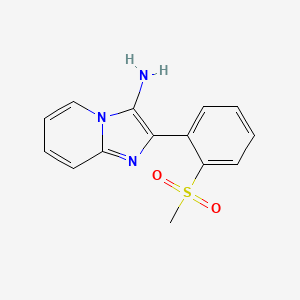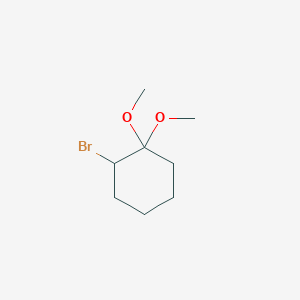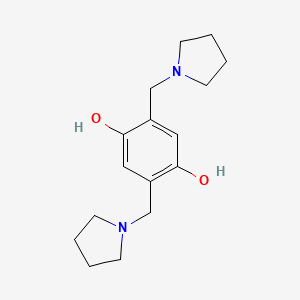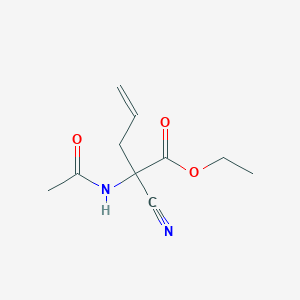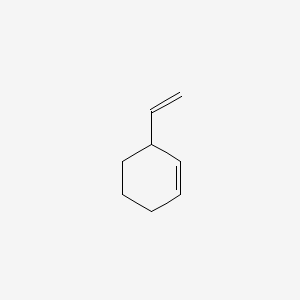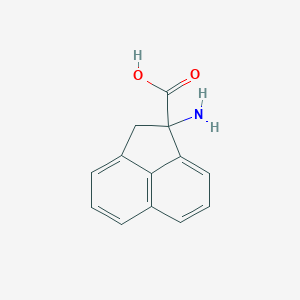![molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7](/img/structure/B14744266.png)
Anthra[2,3-j]heptaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra[2,3-j]heptaphene is a polycyclic aromatic hydrocarbon known for its unique structure and properties. It is a member of the anthracene family, characterized by its extended conjugated system, which imparts significant stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-j]heptaphene typically involves multi-step organic reactions. One common method includes the cyclization of linear anthrafurandiones, which are synthesized through the cyclization of anthraquinone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the heptaphene ring structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Anthra[2,3-j]heptaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s extended conjugated system, which allows for the delocalization of electrons and the formation of reactive intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding dihydro derivatives.
Major Products:
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown that derivatives of Anthra[2,3-j]heptaphene exhibit anticancer properties by inhibiting the proliferation of cancer cells
Mécanisme D'action
The mechanism by which Anthra[2,3-j]heptaphene exerts its effects is primarily through the interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms make it a potent candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Anthraquinone: Known for its use in dye production and as an anticancer agent.
Anthra[2,3-b]furan-5,10-dione: Exhibits superior antiproliferative activity compared to its thiophene and pyrrole analogs.
Anthra[2,3-b]thiophene-3-carboxylic acid: Used in the development of chemotherapeutic agents and photo-controlled materials.
Uniqueness: Anthra[2,3-j]heptaphene stands out due to its unique heptaphene ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propriétés
Numéro CAS |
214-77-7 |
|---|---|
Formule moléculaire |
C42H24 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H |
Clé InChI |
SKNAVPCRWGBZIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


